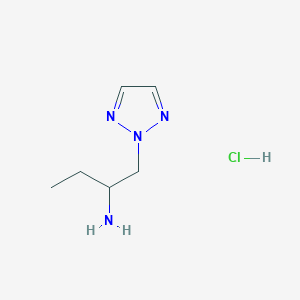
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride
Descripción general
Descripción
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The “(S)-1-Ethyl-3-methyl” part of the name indicates that the piperazine ring is substituted with ethyl and methyl groups at the 1 and 3 positions, respectively .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of a 1,2-diamine derivative with a suitable electrophile . This can include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a compound like “(S)-1-Ethyl-3-methyl-piperazine dihydrochloride” would be expected to contain a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. The ethyl and methyl groups would be attached to the 1 and 3 positions of the ring, respectively .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including those typical of amines and those involving the piperazine ring itself. For example, they can participate in diazonium coupling reactions in the presence of nitrite to give strongly colored azo compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives, for example, are known to have a wide range of solubilities and stabilities, depending on their substitution patterns .Aplicaciones Científicas De Investigación
Antimicrobial Studies :
- Hirose et al. (1987) explored the in vitro and in vivo activity of NY-198, a difluorinated quinolone with a C-methyl group at the 3 position of the piperazine moiety, demonstrating broad antibacterial spectrum and effectiveness against various systemic infections in mice (Hirose et al., 1987).
- Patel et al. (2007) synthesized amide derivatives of quinolone with varying piperazine substitutions and evaluated their antibacterial and antifungal activities, showing promising results against gram-positive and gram-negative bacteria (Patel et al., 2007).
Dopamine Uptake Inhibition :
- Ironside et al. (2002) described the synthesis of GBR-12909, a dopamine uptake inhibitor, highlighting the development of a process for its preparation in kilogram quantities (Ironside et al., 2002).
Antitumor Activity :
- Ding et al. (2016) synthesized a series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, which demonstrated significant inhibitory activity against tumor cells (Ding et al., 2016).
Neurochemical Studies :
- Nagase et al. (1987) investigated the effects of an aryl-1,4-dialkyl-piperazine derivative on the turnover of dopamine and norepinephrine in the rat brain, suggesting facilitation of monoamine release and/or inhibition of uptake (Nagase et al., 1987).
Pharmacological Evaluation of Novel Derivatives :
- Kumar et al. (2017) synthesized and evaluated a novel series of piperazine derivatives for antidepressant and antianxiety activities, showing significant activity in behavioral tests on mice (Kumar et al., 2017).
Synthesis and Evaluation of Piperazine Derivatives :
- Zejc and Kieć‐Kononowicz (1975) explored the synthesis of various piperazine derivatives and evaluated their diuretic and cardiovascular activities (Zejc & Kieć‐Kononowicz, 1975).
Metabolism and Distribution Studies :
- Jiang et al. (2007) analyzed the major metabolites of a newly synthesized compound, TM-208, with anticancer activity in rat plasma and tissues (Jiang et al., 2007).
Mecanismo De Acción
While the specific mechanism of action for “(S)-1-Ethyl-3-methyl-piperazine dihydrochloride” is not known, many piperazine derivatives act as antagonists at various receptor sites. For example, levocetirizine, the active enantiomer of cetirizine, is an antihistamine; its principal effects are mediated via selective inhibition of H1 receptors .
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-1-ethyl-3-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXZFBVEYXZIP-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN[C@H](C1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



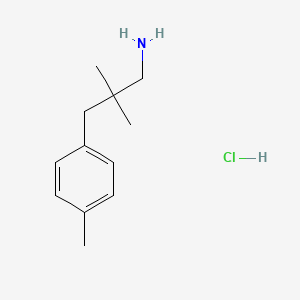

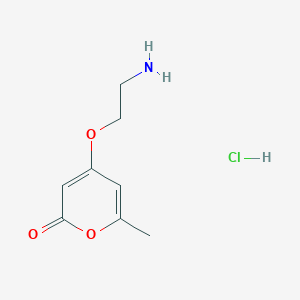

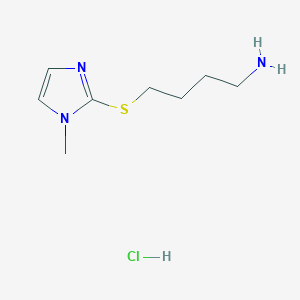
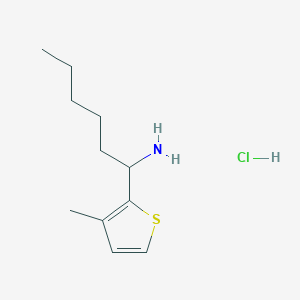




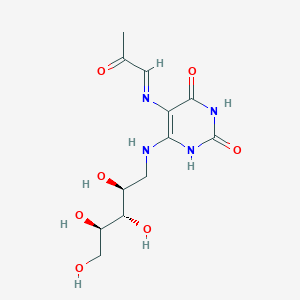
![2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B1458038.png)
